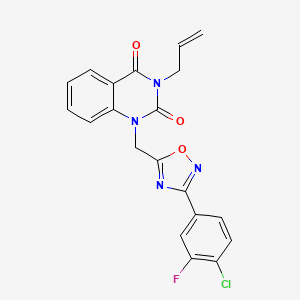

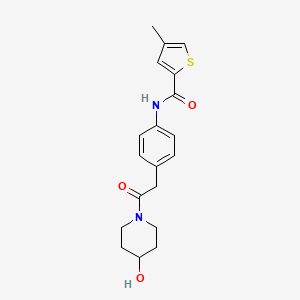

![molecular formula C16H18FN3O3 B2767994 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluorophenyl)acetamide CAS No. 771503-08-3](/img/structure/B2767994.png)

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluorophenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluorophenyl)acetamide” is a derivative of 1,3-diazaspiro[4.5]decane . It is related to a class of compounds known as spirohydantoins .

Synthesis Analysis

The synthesis of related compounds involves the reaction of yne-en-ynes with substituted aryl halides in the presence of Pd(OAc)2–PPh3 . This domino reaction forms three carbon–carbon bonds and results in a diazaspiro[4.5]decane with exocyclic double bonds .Molecular Structure Analysis

The molecular structure of this compound is related to the structure of 2,4-dioxo-1,3-diazaspiro[4.5]decane . Crystallographic analysis shows that the crystals do not contain solvent molecules and highlights the role that the substituents on the cyclohexane ring play in supramolecular arrangements .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include highly regioselective C–C coupling and spiro scaffold steps .科学的研究の応用

- Application : Some derivatives of this compound have been identified as potent RIPK1 inhibitors. For instance, compound 41 exhibited significant inhibitory activity against RIPK1 with an IC50 value of 92 nM . This inhibition may have implications for treating diseases associated with dysregulated cell death pathways.

- Application : Compound 41 also demonstrated a notable anti-necroptotic effect in a necroptosis model using U937 cells . Understanding this mechanism could lead to therapeutic strategies for conditions where necroptosis contributes to tissue damage.

- Application : A series of 2,8-diazaspiro[4.5]decan-1-one derivatives, including compound 48, were identified as selective TYK2/JAK1 inhibitors. These compounds hold promise for treating inflammatory bowel disease (IBD) by modulating cytokine responses .

- Application : The TYK2/JAK1 inhibitors, including compound 48, may offer a novel therapeutic approach for managing IBD by targeting cytokine dysregulation .

- Application : Companies like ChemScene offer 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid for research purposes. Researchers can source this compound for their investigations or explore related impurities and bulk manufacturing .

RIPK1 Inhibition

Anti-Necroptotic Effects

TYK2/JAK1 Inhibition

Inflammatory Bowel Disease (IBD)

Custom Synthesis and Sourcing

作用機序

Target of Action

The primary target of the compound “2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide” is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is a crucial protein involved in necroptosis, a form of programmed cell death that has been implicated in various inflammatory diseases .

Mode of Action

The compound acts as a potent inhibitor of RIPK1 . It binds to RIPK1 and inhibits its kinase activity, thereby blocking the activation of the necroptosis pathway . This interaction results in a significant reduction in necroptotic cell death .

Biochemical Pathways

The compound affects the necroptosis pathway, which is a form of programmed cell death. By inhibiting RIPK1, the compound prevents the activation of this pathway, thereby reducing necroptotic cell death . The downstream effects of this action include a decrease in inflammation, which is often driven by necroptosis .

Pharmacokinetics

The compound’s potent inhibitory activity against ripk1 and its significant anti-necroptotic effect in a cellular model suggest that it may have favorable bioavailability .

Result of Action

The compound exhibits prominent inhibitory activity against RIPK1, with an IC50 value of 92 nM . It also shows a significant anti-necroptotic effect in a necroptosis model in U937 cells . These results indicate that the compound can effectively inhibit necroptosis and may have potential therapeutic applications in diseases driven by this form of cell death .

将来の方向性

The future directions for this compound could involve further studies on its potential anticonvulsant activity, given the activity observed in related compounds . Additionally, further exploration of the synthesis process could lead to the development of more efficient methods for producing this compound .

特性

IUPAC Name |

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3/c17-11-4-6-12(7-5-11)18-13(21)10-20-14(22)16(19-15(20)23)8-2-1-3-9-16/h4-7H,1-3,8-10H2,(H,18,21)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMNTSMHHGMEAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24825136 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluorophenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

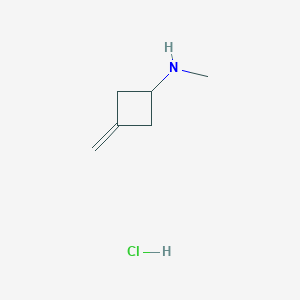

![(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2767911.png)

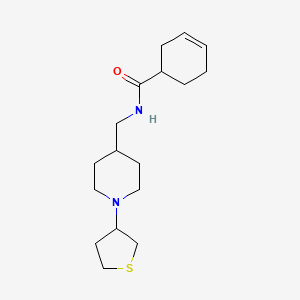

![3-(3-chloropropanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2767918.png)

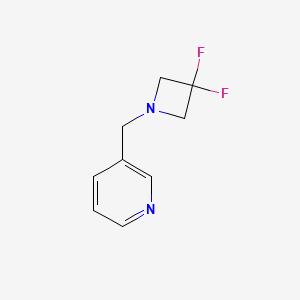

![Ethyl 2-[6-bromo-2-(2-fluorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B2767919.png)

![(E)-2-cyano-3-[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]-N-prop-2-enylprop-2-enamide](/img/structure/B2767923.png)

![7-Fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2767932.png)

![N-[1-(2,4-dichlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine](/img/structure/B2767934.png)